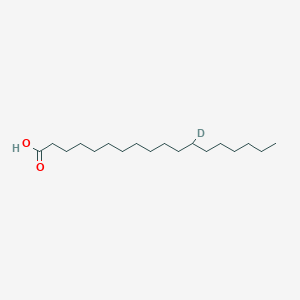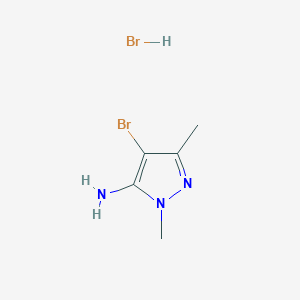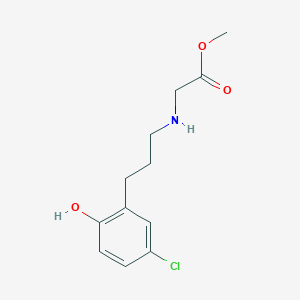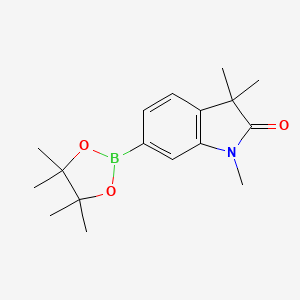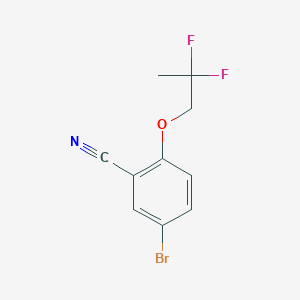![molecular formula C9H11FN2O3S2 B1406621 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034154-86-2](/img/structure/B1406621.png)
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Descripción general
Descripción
“4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate” seems to be a complex organic compound. It likely contains a benzo[d]thiazol-2(3H)-imine core structure, which is a type of heterocyclic aromatic compound . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzo[d]thiazol-2(3H)-imine core, with a fluorine atom at the 4-position and a methyl group at the 3-position .
Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
The compound of interest is not directly discussed in the available literature. However, a related area of research involves the ABTS/PP decolorization assay for determining the antioxidant capacity of substances. This assay evaluates the reaction pathways underlying the antioxidant capacity measurement, highlighting the formation of specific adducts and degradation products. The review emphasizes the necessity for further clarification of these reactions' contributions to total antioxidant capacity and the specific reactions' relevance and specificity (Ilyasov et al., 2020).
Fluoropolymers and Environmental Impact
Another relevant research area involves fluoropolymers, which include compounds with fluoroalkylether structures, potentially related to the compound . These polymers are noted for their environmental persistence and potential bioaccumulative properties. A review by Henry et al. (2018) classifies fluoropolymers as "polymers of low concern" due to their negligible monomer content, low to no leachables, and lack of bioavailability or bioaccumulation. However, the broader group of per- and polyfluoroalkyl substances (PFAS) to which these polymers belong is subject to regulatory scrutiny due to environmental and health concerns (Henry et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and microbial degradation of polyfluoroalkyl chemicals, a category related to the target compound, have been reviewed. This research emphasizes understanding the biodegradation pathways that can transform these compounds into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of particular concern due to their persistence and toxicity. The review suggests further studies on the quantitative relationships between precursors and degradation products to accurately evaluate the environmental impact of these chemicals (Liu & Mejia Avendaño, 2013).
Fluorescence Microscopy in Soil Microbiology
Research on the application of fluorescence microscopy for visualizing soil microorganisms offers insights into methodologies potentially applicable to studying the environmental interactions of the target compound. This review discusses the use of specific fluorochromes for imaging microbial cells, which could be relevant for assessing the microbial degradation or interaction of 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate in soil environments (Li, Dick, & Tuovinen, 2004).
Synthesis and Applications of Thiazolidine Derivatives
The synthetic routes and applications of thiazolidine derivatives, which share a structural motif with the compound of interest, have been comprehensively reviewed. Thiazolidines exhibit a wide range of biological activities, suggesting potential areas of application for this compound in pharmaceuticals and biotechnology. The review covers various synthetic approaches and highlights the pharmacological potential of these compounds (Sahiba et al., 2020).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . For instance, they may influence pathways related to inflammation, microbial growth, viral replication, nerve signal transmission, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain, inhibited microbial and viral growth, altered nerve signal transmission, to inhibited tumor growth .
Propiedades
IUPAC Name |
4-fluoro-3-methyl-1,3-benzothiazol-2-imine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S.CH4O3S/c1-11-7-5(9)3-2-4-6(7)12-8(11)10;1-5(2,3)4/h2-4,10H,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCRMVSQKBAYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=N)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)
